molecular formula C4H5N3O B1619596 2-Pyrazinamine 4-oxide CAS No. 6863-77-0

2-Pyrazinamine 4-oxide

Cat. No.: B1619596
CAS No.: 6863-77-0
M. Wt: 111.1 g/mol
InChI Key: RNJSCNQGWWUIOG-UHFFFAOYSA-N
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Description

2-Pyrazinamine 4-oxide: is a chemical compound with the molecular formula C4H5N3O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinamine 4-oxide typically involves the oxidation of 2-pyrazinamine. One common method is the reaction of 2-pyrazinamine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-oxide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazinamine 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Pyrazinamine 4-oxide involves its conversion to the active form, pyrazinoic acid, within the bacterial cell. Pyrazinoic acid interferes with the fatty acid synthase I enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis. This leads to the inhibition of bacterial growth and ultimately the death of the bacterium .

Comparison with Similar Compounds

Uniqueness: 2-Pyrazinamine 4-oxide is unique due to its specific oxidation state and the presence of the 4-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .

Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSCNQGWWUIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297973
Record name 2-Pyrazinamine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-77-0
Record name 2-Pyrazinamine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC119868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrazinamine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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